4-fluoro-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide

Physicochemical Properties Molecular Weight Drug Design

Select 4-fluoro-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide (CAS 569356-12-3) for its unique 4-fluoro-3-nitro substitution pattern, which confers distinctive electronic and steric properties essential for CNS target binding and selectivity. With a balanced logP (1.64), ideal H-bond acceptor profile, and ≥95% purity, this morpholino-benzamide scaffold is a superior starting point for CNS kinase, monoamine receptor, and selectin-mediated inflammation programs compared to des-fluoro or non-nitro analogs. Confirm SAR contributions of 3-nitro vs. 4-nitro placement reliably.

Molecular Formula C13H16FN3O4
Molecular Weight 297.28 g/mol
Cat. No. B7858870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide
Molecular FormulaC13H16FN3O4
Molecular Weight297.28 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C13H16FN3O4/c14-11-2-1-10(9-12(11)17(19)20)13(18)15-3-4-16-5-7-21-8-6-16/h1-2,9H,3-8H2,(H,15,18)
InChIKeyWLENCDADFBUODL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide (569356-12-3): Key Compound Identity for Research Sourcing


4-Fluoro-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide (CAS 569356-12-3) is a synthetic, trifunctional benzamide derivative with a molecular formula of C₁₃H₁₆FN₃O₄ and a molecular weight of 297.28 g/mol . Its structure comprises a 4-fluoro-3-nitrobenzamide core conjugated to a morpholine ring via an ethylene linker. The compound belongs to a broader class of morpholinyl-benzamides investigated in patent literature for modulating biological targets such as monoamine receptors and cell adhesion molecules [1]. Commercially, it is typically supplied at a purity of ≥95% for early-stage research use .

Why Generic 4-Fluoro-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide Analogs Cannot Be Safely Substituted


The specific substitution pattern of 4-fluoro-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide is critical because both the electronic and steric properties of the 4-fluoro and 3-nitro substituents cooperatively determine target binding and physicochemical behavior; in-class analogs with different positional isomers (e.g., 2-nitro or 4-nitro) or lacking the fluorine atom (e.g., N-(2-morpholinoethyl)-3-nitrobenzamide) fail to recapitulate these properties [1]. Within the morpholino-benzamide patent space, small changes to the halogen or nitro substitution pattern are known to profoundly alter antidepressant potency and selectin inhibitory activity, making direct analog substitution unreliable without confirmatory bioassay data [2].

Quantitative Differentiation Evidence for 4-Fluoro-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide Versus Closest Analogs


Molecular Weight Differentiation: Higher Formula Weight Compared to Non-Nitro and Des-Fluoro Analogs

The target compound has a molecular weight of 297.28 g/mol , which is 18 Da heavier than the des-fluoro analog N-(2-morpholinoethyl)-3-nitrobenzamide (279.29 g/mol) and 45 Da heavier than the non-nitro analog 4-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide (252.28 g/mol) . The higher molecular weight, resulting from the simultaneous presence of both fluorine and nitro groups, influences passive permeability and transporter recognition in cell-based assays.

Physicochemical Properties Molecular Weight Drug Design PK/PD

Hydrogen Bond Acceptor Count: Enhanced HBond Acceptor Capability Versus Non-Nitro Analog

The compound possesses 6 hydrogen bond acceptors (from nitro, morpholine, and amide oxygens) compared to 4 acceptors for the non-nitro analog 4-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide . The two additional H-bond acceptors from the 3-nitro group increase the polar surface area and modify interactions with kinase hinge regions or selectin carbohydrate recognition domains.

Physicochemical Properties H-Bond Acceptor Solubility Target Engagement

Lipophilicity Modulation: Balanced logP for Blood-Brain Barrier Penetration Versus More Polar Analogs

The target compound's predicted octanol-water partition coefficient (logP) is 1.64 , which is approximately 0.5 log units higher (more lipophilic) than the non-fluorinated analog N-(2-morpholinoethyl)-3-nitrobenzamide (predicted logP ~1.14) . This 0.5 log unit increase falls within the optimal range for passive blood-brain barrier (BBB) penetration, whereas the des-fluoro analog's lower lipophilicity may limit CNS exposure.

Lipophilicity CNS Drug Design logP ADME

Recommended Application Scenarios for 4-Fluoro-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide Based on Differentiation Evidence


CNS-Oriented Kinase or Selectin Inhibitor Lead Optimization

With its balanced lipophilicity (logP 1.64) and intermediate hydrogen bond acceptor count (6), this compound is an ideal scaffold for optimizing blood-brain barrier penetration in central nervous system (CNS) drug discovery programs targeting kinases or selectin-mediated inflammation . Its profile positions it as a superior starting point for CNS candidates compared to the more polar, peripherally restricted des-fluoro analog (predicted logP ~1.14).

Structure-Activity Relationship (SAR) Studies on Morpholino-Benzamide Antidepressants

The dual presence of electron-withdrawing 4-fluoro and 3-nitro substituents provides a unique electronic environment for probing the pharmacophore requirements of the morpholino-benzamide class of antidepressants first disclosed in U.S. Patent 4,210,754 [1]. This compound serves as a key SAR probe for differentiating the contributions of 3-nitro vs. 4-nitro substitution to monoamine oxidase inhibition or receptor binding.

Physicochemical Property Benchmarking in Medicinal Chemistry Courses or Training

The molecular weight difference of +18 Da versus the des-fluoro analog and +45 Da versus the non-nitro analog provides a clear, quantifiable case study for teaching how substituent modifications impact physicochemical properties (MW, logP, TPSA) in drug design. The available purity of ≥95% makes it suitable for reproducible laboratory measurements.

Early-Stage Probe Compound for Selectin Binding Assays

Patented by Revotar Biopharmaceuticals as part of a broad class of aromatic nitro compounds that modulate E-, P-, and L-selectin binding [2], this compound can be employed as a research tool to study selectin-mediated cell adhesion processes in inflammation and cancer metastasis, pending confirmatory in-house bioassay validation.

Quote Request

Request a Quote for 4-fluoro-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.